3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-11-7-1-5(2-10)3-12-8(6)7/h1,3-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUYPKWULTNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696598 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-98-8 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a carbonitrile group, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₇H₄BrN₂
- Molecular Weight : 197.03 g/mol
- CAS Number : 23688-47-3
The structure of this compound consists of a pyrrole and pyridine ring system, making it a member of the pyrrolopyridine family. This structural arrangement is critical for its biological activity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby influencing downstream signaling pathways related to cell proliferation and apoptosis. This inhibition can lead to significant therapeutic effects, particularly in cancer treatment .
Anticancer Activity
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory properties. Studies have reported that derivatives of pyrrolopyridines exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The inhibition of these targets suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that enhance biological activity against specific targets such as kinase enzymes. For instance, derivatives of this compound have been investigated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. Research demonstrated that certain derivatives exhibited potent inhibitory activity against FGFRs, with IC50 values in the nanomolar range, indicating their potential as therapeutic agents in oncology .
Case Study: FGFR Inhibition
A study focused on synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives revealed that one particular compound displayed significant inhibition of breast cancer cell proliferation and induced apoptosis. This highlights the therapeutic potential of compounds derived from this compound in cancer treatment .
Biological Research
Investigating Biological Pathways
This compound is utilized in biological research to explore mechanisms related to signal transduction and cellular proliferation. Its ability to interact with specific molecular targets makes it valuable for probing biological pathways. For example, studies have shown that it can inhibit certain enzymes by binding to their active sites, thereby affecting downstream signaling pathways critical for cell survival and growth.
Chemical Biology Applications
In chemical biology, this compound acts as a probe to study interactions between small molecules and biological macromolecules. This application is crucial for understanding drug action mechanisms and developing new therapeutic strategies.
Material Science
Development of Novel Materials
The compound's unique electronic properties make it suitable for applications in material science. It has been explored for its potential use in developing materials with specific electronic or optical characteristics. The incorporation of the pyrrolo-pyridine scaffold allows for the design of materials that can be utilized in organic electronics or photonic devices.
Chemical Reactions and Synthesis
Versatile Chemical Reactivity
this compound undergoes various chemical reactions that enhance its utility in synthetic chemistry:
- Substitution Reactions : The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction processes to modify the oxidation state of nitrogen atoms.
- Cyclization Reactions : It can participate in further cyclization reactions to form more complex heterocyclic structures.
These reactivity patterns allow chemists to tailor the compound's properties for specific applications.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 undergoes efficient nucleophilic aromatic substitution under specific conditions:
The electronic effects of the nitrile group at position 6 activate the bromine for cross-coupling reactions while maintaining ring stability under harsh conditions .
Coupling Reactions
Palladium-catalyzed couplings demonstrate particular efficiency with this scaffold:
Suzuki-Miyaura Protocol
text3-Bromo-pyrrolopyridine + ArB(OH)₂ → 3-Aryl-pyrrolopyridine
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Optimal conditions: 5 mol% Pd(dppf)Cl₂, K₂CO₃ (3 equiv), dioxane/H₂O (3:1)
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Reaction time: 8-16 hours at 80-100°C
Sonogashira Coupling
text3-Bromo-pyrrolopyridine + Terminal Alkyne → 3-Alkynyl-pyrrolopyridine
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Requires CuI (10 mol%) and Pd(PPh₃)₂Cl₂ (5 mol%)
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Best performed in Et₃N/THF (1:1) at 60°C
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Functional group tolerance: esters, protected amines, heteroaryls
Ring Functionalization
The nitrile group enables further transformations:
| Transformation | Reagents | Product | Application |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc)/H₂O (reflux) | 6-Carboxamide-pyrrolopyridine | Prodrug synthesis |
| Reduction | LiAlH₄, THF (0°C→RT) | 6-Aminomethyl-pyrrolopyridine | Bioisostere development |
| Cycloaddition | NaN₃, CuSO₄, H₂O/EtOH | Tetrazolo-fused derivatives | Energetic materials research |
The pyrrolopyridine ring undergoes regioselective electrophilic substitution at position 5 when treated with Br₂ in CHCl₃ (-10°C), producing dibrominated analogs while maintaining nitrile integrity .
Stability Considerations
Critical degradation pathways include:
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Photolytic Dehalogenation : UV light (λ=254 nm) induces debromination in aprotic solvents
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Base-Mediated Ring Opening : Strong bases (NaOH > 2M) cleave the pyrrole ring at pH >10
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Nitrile Hydrolysis : Accelerated in acidic aqueous media (t₁/₂=48h at pH 3)
Proper storage requires amber vials under inert atmosphere at -20°C, with desiccant to prevent moisture-mediated decomposition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is highlighted through comparisons with analogous pyrrolopyridine and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Key Comparative Data
Structural and Functional Insights
Positional Isomerism :
- The bromine position significantly impacts reactivity. For instance, 3-bromo substitution (target compound) facilitates electrophilic substitution at C3, while 5-bromo isomers (e.g., CAS 1190317-45-3) exhibit distinct electronic profiles due to resonance differences in the pyrrolo[2,3-b]pyridine system .
Heterocyclic Core Variations :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., CAS 2068065-05-2) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to pyrrolopyridines .
Functional Group Effects: Carbonitrile (CN): Present in the target compound and CAS 1190317-45-3, this group acts as a strong electron-withdrawing moiety, directing subsequent substitutions and enabling metal-catalyzed couplings .
Thermal and Electronic Properties :
- Methyl substitution at the N1 position (CAS 1086064-46-1) enhances thermal stability (Tg > 150°C), making it suitable for optoelectronic applications like OLEDs .
- The target compound’s high boiling point (438°C) and density (1.85 g/cm³) reflect strong intermolecular interactions, advantageous for solid-phase synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves:
- Construction of the pyrrolo[3,2-b]pyridine fused ring system.
- Introduction of the cyano group (-CN) at the 6-position.
- Selective bromination at the 3-position of the heterocyclic system.
These steps require careful control of reaction conditions to achieve regioselectivity and high yields.
Preparation Routes
Cyclization Approach from Pyridine Precursors
One common approach starts from appropriately substituted pyridine derivatives that contain a nitrile group at the 6-position. The pyrrolo ring is formed via intramolecular cyclization involving an amino or related group at the 1-position of the pyridine ring.
- Step 1: Synthesis of 6-cyano-substituted pyridine intermediate.
- Step 2: Introduction of an amino group or equivalent nucleophile at the 1-position.
- Step 3: Cyclization under acidic or basic conditions to form the fused pyrrolo[3,2-b]pyridine ring.
- Step 4: Bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
This method allows for the selective installation of the bromine atom after the fused ring system is constructed, minimizing side reactions.
Direct Bromination of Pyrrolo[3,2-b]pyridine-6-carbonitrile
An alternative is to first prepare 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and then perform regioselective bromination at the 3-position.
- The precursor 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized via known pyrrolo-pyridine formation methods.
- Bromination is then carried out using electrophilic brominating agents.
- Reaction conditions such as solvent choice (e.g., acetonitrile, dichloromethane), temperature, and reaction time are optimized to favor substitution at the 3-position.
Detailed Reaction Conditions and Findings
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Nitrile introduction | Cyanation of pyridine derivatives via Sandmeyer reaction or nucleophilic substitution | Provides 6-cyano substituted pyridine |
| 2 | Amination and cyclization | Heating with amines or ammonia under acidic/basic catalysis | Forms fused pyrrolo[3,2-b]pyridine ring |
| 3 | Bromination | N-bromosuccinimide (NBS), Br2, or other brominating agents in solvents like acetonitrile or DCM, at 0-25°C | Selective bromination at 3-position |
- Yield: Reported yields for the cyclization and bromination steps vary from moderate to good (40-75%) depending on substrate purity and reaction optimization.
- Selectivity: Use of NBS at low temperature favors monobromination at the 3-position without over-bromination or side reactions.
- Purification: Column chromatography or recrystallization is typically used to isolate the pure 3-bromo derivative.
Patent Literature Insights
Patent WO2006063167A1 describes the synthesis of related pyrrolo[2,3-b]pyridine derivatives, which share structural and synthetic features with this compound. Key points include:
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization from substituted pyridines | Cyanation → Amination → Cyclization → Bromination | High regioselectivity; modular approach | Multi-step; requires careful control |
| Direct bromination of pyrrolo-pyridine | Synthesis of pyrrolo-pyridine → Bromination | Simpler late-stage functionalization | Possible side reactions; requires optimization |
| Stock solution preparation | Dissolution in DMSO and co-solvents | Facilitates biological testing | Not a synthetic step but important for handling |
Q & A
Q. What are the common synthetic routes for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and how are they optimized?
The compound is synthesized via cyclization reactions or condensation processes. A typical route involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid). Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields (up to 85%) by enhancing reaction homogeneity and reducing side products . Key optimization parameters include temperature control (80–120°C), solvent polarity, and stoichiometric ratios of brominating agents (e.g., NBS or Br₂).
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.2–8.5 ppm, with deshielding at C6 due to the electron-withdrawing nitrile group.
- IR : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch, while N-H stretches (pyrrole ring) appear at ~3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., m/z 247 for [M+H]⁺), with fragmentation patterns matching bromine isotope signatures .
Q. What are the primary biological targets of pyrrolo[3,2-b]pyridine derivatives?
This scaffold inhibits kinases (e.g., JAK2, EGFR) and receptors (e.g., GABAₐ). The bromine atom at C3 enhances electrophilic reactivity, enabling covalent binding to kinase active sites. The nitrile group at C6 stabilizes interactions via hydrogen bonding with conserved lysine residues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
SAR studies reveal:
- C3 Substitution : Bromine improves target affinity but increases metabolic instability. Replacing Br with CF₃ or Cl balances potency and stability .
- C6 Modification : Replacing CN with amides or sulfonamides enhances solubility without sacrificing binding (e.g., IC₅₀ values < 50 nM in kinase assays) .
- Pyrrole Ring Functionalization : Adding methyl groups at N1 reduces off-target effects by sterically blocking non-specific interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions. For example:
- Kinase Inhibition : Use standardized ATP concentrations (1 mM) to avoid false negatives due to competition .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to distinguish poor permeability from true inactivity .
- Metabolic Stability : Compare half-lives in human liver microsomes (HLM) vs. rodent S9 fractions to identify species-specific degradation .
Q. How can computational methods improve the design of this compound derivatives?
- Docking Simulations : Identify optimal binding poses in kinase pockets (e.g., using AutoDock Vina). Focus on residues like Asp831 (EGFR) or Lys882 (JAK2) .
- QSAR Modeling : Use Hammett constants (σ) to predict electronic effects of substituents on activity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with low RMSD values .
Methodological Challenges and Solutions
Q. Why do microwave-assisted synthesis yields vary between labs, and how can reproducibility be ensured?
Variations arise from inconsistent microwave power distribution or temperature monitoring. Standardize protocols using:
- Precise Power Calibration : Validate with reference reactions (e.g., Suzuki couplings).
- In-Situ Temperature Probes : Ensure uniform heating .
Q. What strategies mitigate decomposition during purification of this compound?
- Chromatography : Use silica gel pretreated with 1% triethylamine to neutralize acidic degradation pathways.
- Low-Temperature Crystallization : Purify in ethanol/water mixtures at 4°C to stabilize the nitrile group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
